N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a methyl group at position 4, a pyridin-2-yl group at position 3, and an ethyl-linked cyclopropanecarboxamide side chain. The compound’s structural characterization likely employs crystallographic tools such as SHELXL for refinement and visualization software like WinGX/ORTEP .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-12(11-4-2-3-7-15-11)17-19(14(18)21)9-8-16-13(20)10-5-6-10/h2-4,7,10H,5-6,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUNBNMKXXIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological properties. The presence of a pyridine moiety and a cyclopropanecarboxamide group further enhances its pharmacological potential. The molecular formula is .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows cytotoxic effects on cancer cell lines. |
| Anticonvulsant | Potential anticonvulsant properties have been noted in preliminary studies. |
Antimicrobial Activity
Research indicates that derivatives of triazoles, including the compound , possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable study reported an IC50 value indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various assays:
- Cell Viability Assays : MTT assays revealed that the compound exhibits cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and T47D (breast cancer), with IC50 values ranging from 20 to 50 µM .
- Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential.
- Structure Activity Relationship (SAR) : The presence of the triazole ring and specific substituents on the pyridine moiety have been correlated with enhanced cytotoxicity. Variations in substituents significantly influence the overall biological activity .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- A study involving 4-methyltriazole derivatives demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses .
- Another investigation focused on the pharmacokinetics and bioavailability of triazole-based compounds indicated favorable absorption profiles, suggesting potential for oral administration in therapeutic applications .
Comparison with Similar Compounds
Compound A : N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Compound B : N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Analysis of Differences :
4-Position Substituent: The target compound’s methyl group (vs. Cyclopropyl groups, as in Compound A, often improve metabolic stability but may limit solubility . Both the target compound and Compound B retain a methyl group here, suggesting shared conformational preferences.
3-Position Pyridine Orientation: The pyridin-2-yl group in the target compound and Compound B (vs. Pyridin-2-yl’s nitrogen at the ortho position could favor metal coordination or polar contacts in binding pockets.
Side Chain Diversity: The cyclopropanecarboxamide in the target compound contrasts with Compound A’s quinazolinone-propanamide (a fused heterocycle with possible kinase-inhibitory motifs) and Compound B’s thiophene-cyclopentane group (introducing sulfur-mediated hydrophobicity). Cyclopropane’s ring strain might confer unique reactivity or rigidity .
Implications of Structural Differences
- Bioactivity: Compound A’s quinazolinone moiety is associated with anticancer and antiviral activity, while thiophene in Compound B may enhance lipid membrane penetration. The target compound’s cyclopropane could balance polarity and stability, but experimental validation is needed.
- Synthetic Complexity: Cyclopropane incorporation often requires specialized reagents (e.g., Simmons-Smith), whereas quinazolinone synthesis involves condensation steps, impacting scalability .
Q & A
Q. What are the recommended synthetic routes for preparing derivatives of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide?
- Methodological Answer : Synthesis of heterocyclic derivatives often involves multi-step reactions, such as cyclocondensation of precursors (e.g., pyridine-containing triazoles) with cyclopropanecarboxamide moieties. For example, demonstrates the use of tetrazole intermediates coupled with pyrimidinone scaffolds under reflux conditions. Key steps include:
- Activation of carboxylic acid groups via coupling agents (e.g., DCC, EDCI).
- Purification via column chromatography using silica gel (hexane/ethyl acetate gradients).
- Characterization via -NMR, -NMR, and mass spectrometry to confirm regioselectivity .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : -NMR can resolve proton environments (e.g., pyridinyl protons at δ 8.2–8.7 ppm, cyclopropane methylene protons at δ 1.2–1.5 ppm).
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 330–350 for core structures) and fragmentation patterns confirm molecular weight and functional groups.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., CHNO) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound under conflicting experimental conditions?
- Methodological Answer : Conflicting data on reaction yields or regioselectivity (e.g., vs. ) can be resolved using quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s approach () combines:
- Reaction path searches : To predict intermediates and byproducts.
- Machine learning : To prioritize experimental conditions (e.g., solvent polarity, temperature) based on historical data.
- Example: A 20% yield improvement was achieved for similar triazole derivatives by optimizing base selection (e.g., DBU vs. NaCO) via computational screening .
Q. What experimental design strategies mitigate variability in heterocyclic ring formation during synthesis?
- Methodological Answer : Design of Experiments (DoE) minimizes variability by systematically testing factors like:
- Temperature (80–120°C for cyclization steps).
- Catalyst loading (e.g., Yb(OTf) at 5–10 mol%).
- Reaction time (4–12 hours).
A central composite design (CCD) or Plackett-Burman matrix can identify critical factors. highlights DoE’s role in reducing trial-and-error approaches, achieving >90% purity in optimized cases .
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Discrepancies in bioassay results (e.g., IC values) may arise from impurities or solvent effects. Mitigation strategies include:
- HPLC-PDA : To verify purity (>95%) and detect trace intermediates.
- DMSO solvent controls : To rule out artifacts in cellular assays.
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Methodological Challenges and Solutions
Q. What separation techniques are optimal for isolating polar byproducts during synthesis?
- Answer : Membrane separation (, CRDC RDF2050104) or preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) effectively isolate polar impurities. For example, used reverse-phase HPLC to resolve sulfonamide byproducts with retention times <2% variance .
Q. How can reaction scalability be improved without compromising yield?
- Answer : Continuous flow reactors (, CRDC RDF2050112) enhance scalability by:
- Maintaining consistent temperature/pressure.
- Reducing side reactions via rapid mixing.
- A case study in achieved 85% yield at 100 g scale using flow chemistry for a related pyridinyltriazole compound .
Tables for Key Data
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Yb(OTf), EtOH, 25°C, 4h | 61 | 95 | |
| Amide Coupling | EDCI, DCM, RT, 12h | 78 | 98 | |
| Purification | Silica gel (Hex:EA = 3:1) | N/A | >99 |
Table 2 : Common Analytical Parameters for Structural Validation
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| -NMR | δ 1.2–1.5 (cyclopropane CH) | Cyclopropane integrity |
| EI-MS | m/z 348 [M+H] | Molecular weight confirmation |
| Elemental Analysis | C: 54.5%, H: 5.2%, N: 22.7% | Stoichiometric validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
